5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide
Description
Properties
CAS No. |
918814-26-3 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-tert-butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)7-10-5(11-13-7)6(12)9-4/h1-4H3,(H,9,12) |
InChI Key |
FMGZRTXEEFXQSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Reactions
One effective method for synthesizing oxadiazoles involves 1,3-dipolar cycloaddition reactions between nitrile oxides and amidoximes. This approach has been demonstrated to yield high purity and good yields.
- Example Reaction :
- Starting materials: tert-butylamidoxime and a suitable nitrile oxide.
- Conditions: Typically performed in solvents like DMF or acetonitrile under reflux conditions.
Table 1: Reaction Conditions for Cycloaddition
| Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| tert-butylamidoxime + nitrile oxide | DMF | Reflux | 90-95 |
| tert-butylamidoxime + nitrile oxide | Acetonitrile | Reflux | 85-92 |
Amidation Reactions
Another common method is the amidation of carboxylic acids or their derivatives with amines. This method can be particularly useful when starting from carboxylic acid derivatives.
- Example Reaction :
- Starting materials: tert-butyl isocyanate and N-methylamine.
- Conditions: Conducted in an inert atmosphere to avoid moisture interference.
Table 2: Amidation Reaction Conditions
| Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| tert-butyl isocyanate + N-methylamine | THF | Room Temp | 80-85 |
| tert-butyl carboxylic acid + N-methylamine | DMF | Reflux | 75-80 |
Alternative Synthetic Routes
In addition to the above methods, other synthetic routes have been explored:
- Using Carbonyl Diimidazole : This method employs carbonyl diimidazole as a reagent to facilitate the formation of oxadiazoles from amidoximes.
Table 3: Synthesis Using Carbonyl Diimidazole
| Reactants | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Amidoxime + CDI | DMF | Reflux | 70-75 |
Research Findings
Recent studies have highlighted various aspects of these preparation methods:
Yield Optimization : Adjusting reaction parameters such as temperature and solvent significantly impacts yield. For instance, using DMF often results in higher yields compared to other solvents.
Reaction Time : Shorter reaction times (e.g., overnight stirring) followed by heating can enhance yields while minimizing byproduct formation.
Purification Techniques : Common purification techniques include flash chromatography and recrystallization, which are essential for obtaining pure compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated oxadiazole derivatives.
Scientific Research Applications
5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide
- Structure : Incorporates a benzyl group with pyridinyl and cyclopropanecarboxamido substituents.
- Molecular Weight : 433.5 g/mol, significantly higher than the target compound due to the extended aromatic system.
- Key Differences : The bulky benzyl-pyridinyl substituent may reduce solubility in aqueous media compared to the simpler N-methyl group in the target compound. However, it could enhance binding affinity to hydrophobic protein pockets .
- N-(2-Hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide Structure: Features a 5-methyl group and a hydroxyethyl carboxamide. This compound is a known photodegradant of metronidazole, highlighting its sensitivity to UV light .
5-Phenyl-1,2,4-oxadiazole-3-carboxamide
- Structure : Substituted with a phenyl group at position 3.
- Crystallography : Crystallizes in a triclinic system (space group P), with a compact packing arrangement due to π-π interactions from the phenyl ring .
- Key Differences : The aromatic phenyl group may enhance thermal stability but reduce metabolic stability compared to the tert-butyl group.
Reactivity and Stability
5-(Chloromethyl)-N-methyl-1,2,4-oxadiazole-3-carboxamide
- 3-tert-Butyl-5-chloro-1,2,4-oxadiazole Structure: Chloro substituent at position 5 and tert-butyl at position 3.
Comparative Data Table
*Estimated based on structural analogs.
Research Findings
- Biological Activity : Compounds with aromatic substituents (e.g., phenyl) exhibit stronger π-π stacking interactions with biological targets but may suffer from rapid hepatic clearance. In contrast, tert-butyl groups enhance metabolic stability by resisting oxidative degradation .
- Photostability : Hydrophilic substituents like hydroxyethyl improve aqueous solubility but compromise photostability, as seen in metronidazole degradants .
- Synthetic Utility : Chlorinated derivatives (e.g., 5-chloromethyl) serve as intermediates for further functionalization but require careful handling due to reactivity .
Biological Activity
5-tert-Butyl-N-methyl-1,2,4-oxadiazole-3-carboxamide (CAS No. 918814-26-3) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 226.24 g/mol
IUPAC Name : this compound
The oxadiazole ring system is known for its ability to interact with various biological targets, making derivatives of this structure promising in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound shows potential as an antimicrobial agent.
- Anti-inflammatory Effects : It may modulate inflammatory responses.
The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. Research has shown that it can activate apoptotic pathways by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic factors.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- In vitro studies have reported IC values in the micromolar range against several cancer types:
- MCF-7 (Breast Cancer) : IC = 0.65 µM
- HeLa (Cervical Cancer) : IC = 2.41 µM
- U937 (Monocytic Leukemia) : Significant cytotoxicity observed.
Cell Line IC (µM) MCF-7 0.65 HeLa 2.41 U937 Not specified - In vitro studies have reported IC values in the micromolar range against several cancer types:
- Mechanistic Studies
Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound against various pathogens. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Summary of Findings
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
Anti-inflammatory Effects
Research suggests that the compound may inhibit key inflammatory pathways by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a potential therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
